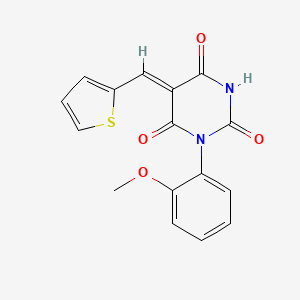
5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as AFMC-41, is a chemical compound with potential applications in the field of medicinal chemistry. This compound is a member of the triazole family, which is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological processes. For example, 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide was found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, which may explain the antitumor activity of 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibition of this enzyme may explain the potential therapeutic effects of 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide on Alzheimer's disease.
Biochemical and Physiological Effects:
5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of bacterial growth, and the inhibition of amyloid-beta peptide aggregation. 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the toxicity and pharmacokinetics of the compound, which are important factors to consider when developing a new drug.
Direcciones Futuras
There are several future directions for research on 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Further studies on the mechanism of action of 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide to better understand its biological activities.
3. Studies on the toxicity and pharmacokinetics of the compound to evaluate its potential as a therapeutic agent.
4. Development of new derivatives of 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide with improved solubility and biological activities.
5. Studies on the potential use of 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in combination with other drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study found that 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide had antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. 5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it was found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Propiedades
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10-6-2-5-9-13(10)22-15(18)14(20-21-22)16(23)19-12-8-4-3-7-11(12)17/h2-9H,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGYUSQLUYEPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4718051.png)
![N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4718058.png)
![(2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine](/img/structure/B4718065.png)
![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-methylbenzyl)piperazine](/img/structure/B4718069.png)
![4-(4-chloro-3,5-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B4718072.png)

![N-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4718088.png)

![4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4718102.png)
![N-1,3-benzodioxol-5-yl-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4718103.png)



![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4718135.png)